![molecular formula C12H10F3NO2 B3171724 4-(2-Furylmethoxy)-2-(trifluoromethyl)aniline CAS No. 946697-91-2](/img/structure/B3171724.png)
4-(2-Furylmethoxy)-2-(trifluoromethyl)aniline
Overview
Description
4-(2-Furylmethoxy)-2-(trifluoromethyl)aniline (4-FMTA) is an organic compound belonging to the class of heterocyclic compounds. It is a colorless to yellowish crystalline solid with a molecular weight of 227.2 g/mol. 4-FMTA is a versatile molecule with a wide range of applications in pharmaceuticals, agrochemicals, and other industries. It has been used as a starting material for the synthesis of various heterocyclic compounds and has been used in the synthesis of drugs, pesticides, and other compounds. 4-FMTA is also known to have various biological activities and has been studied for its potential use in various medical and scientific applications.
Scientific Research Applications
Liquid Crystal Properties :
- Derivatives of 4-substituted benzylidene aniline, including trifluoromethyl and trifluoromethoxy derivatives, exhibit unique liquid crystalline properties. For example, the 4-trifluoromethyl derivative shows stable smectic B and A phases. Such derivatives are used in studying liquid crystalline properties, including phase transitions, orientational order parameters, and molecular dipole moments (Miyajima, Nakazato, Sakoda, & Chiba, 1995).
Melamine-based Dendrimers Synthesis :
- Melamine-based dendrimers incorporating 4-(n-octyloxy)aniline, a compound structurally related to 4-(2-furylmethoxy)-2-(trifluoromethyl)aniline, are synthesized for various applications. These dendrimers exhibit unique supramolecular behavior and self-assembling properties, useful in the creation of nano-aggregates and potential pharmaceutical and functional materials (Morar et al., 2018).
Synthesis of 4-trifluoromethyl-2-quinolinones :
- In the synthesis of 4-trifluoromethyl-2-quinolinones, anilines like 4-(2-furylmethoxy)-2-(trifluoromethyl)aniline can be precursors. These quinolinones are significant for their potential conversion into various organic compounds, emphasizing the utility of trifluoromethyl-substituted anilines in organic chemistry (Marull, Lefebvre, & Schlosser, 2004).
Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives :
- The synthesis of ortho-trifluoromethoxylated aniline derivatives is crucial for the development of pharmaceuticals, agrochemicals, and functional materials. These derivatives display desired pharmacological and biological properties, making them valuable synthetic building blocks (Feng & Ngai, 2016).
Vibrational Analysis for Nonlinear Optical Materials :
- The vibrational analysis of compounds like 4-chloro-3-(trifluoromethyl)aniline, related to 4-(2-furylmethoxy)-2-(trifluoromethyl)aniline, demonstrates their potential as nonlinear optical (NLO) materials. This includes studies on molecular electrostatic potential, hyperconjugation interactions, and energy gaps, which are vital for the development of advanced optical materials (Revathi et al., 2017).
Synthesis of Novel Compounds :
- The synthesis and structural elucidation of compounds like β-(2-furyl and 2-thienyl)acroleins, which react with vinyloxyanilines, demonstrate the chemical versatility of furyl and thienyl derivatives. These compounds can form complex structures, potentially useful in various chemical and pharmaceutical applications (Garashchenko, Skvortsova, & Krishtal', 1971).
Anilide Synthesis for Agricultural Applications :
- Synthesis of anilides containing furyl moiety, like 4-(2-furylmethoxy)-2-(trifluoromethyl)aniline, has applications in agriculture. These compounds can induce male sterility in crops, aiding in heterosis breeding. The structural variation in these anilides affects their effectiveness, highlighting their importance in agricultural chemistry (Chakraborty & Devakumar, 2005).
properties
IUPAC Name |
4-(furan-2-ylmethoxy)-2-(trifluoromethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2/c13-12(14,15)10-6-8(3-4-11(10)16)18-7-9-2-1-5-17-9/h1-6H,7,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHCEOMRGFADGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COC2=CC(=C(C=C2)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Furylmethoxy)-2-(trifluoromethyl)aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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